molecular formula C20H20N2O4 B5524556 2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

Cat. No.: B5524556
M. Wt: 352.4 g/mol
InChI Key: HUDHUCGNFIGXNM-UHFFFAOYSA-N
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Description

2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14230712 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research involving coumarin derivatives, a structural component related to the compound , has demonstrated significant potential in the development of new antibacterial and antioxidant agents. For instance, new coumarin derivatives synthesized from 4-methyl-7-hydroxycoumarin were screened for their antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, showing promising results compared to standard references (Hamdi et al., 2012). This indicates that compounds with similar coumarin structures could have potential applications in the development of new antibacterial and antioxidant treatments.

Antimicrobial Activity

The synthesis of novel organic compounds with significant levels of antimicrobial activity is an area of ongoing research. One study reported the synthesis and characterization of compounds including 4-hydroxy-chromen-2-one derivatives, which exhibited high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced analytical methods and compared favorably with standard antibiotics like streptomycin and cefalexin (Behrami & Dobroshi, 2019). This suggests that structural analogs could also be explored for their antimicrobial properties.

Herbicidal Activities

In agricultural science, the exploration of benzisoxazole derivatives for herbicidal activities has shown that certain 1,2-benzisoxazole-3-acetamides possess effective herbicidal properties in paddy fields. A study on various synthesized 1,2-benzisoxazole-3-acetamides revealed that compounds like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide demonstrated significant efficacy, underscoring the potential of these structures in developing new herbicides (Sato et al., 1985).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-18-8-4-5-14-9-13(12-25-20(14)18)11-21-19(23)10-16-15-6-2-3-7-17(15)26-22-16/h2-8,13H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDHUCGNFIGXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.